molecular formula C10H17N3O B14874293 (5-(4-Methylpiperazin-1-yl)furan-2-yl)methanamine

(5-(4-Methylpiperazin-1-yl)furan-2-yl)methanamine

Cat. No.: B14874293
M. Wt: 195.26 g/mol
InChI Key: TYRDIDCZBFRQNI-UHFFFAOYSA-N
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Description

(5-(4-Methylpiperazin-1-yl)furan-2-yl)methanamine is an organic compound that features a furan ring substituted with a methanamine group and a 4-methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Methylpiperazin-1-yl)furan-2-yl)methanamine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methanamine Group: The methanamine group can be introduced via reductive amination, where a suitable aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Attachment of the 4-Methylpiperazine Moiety: The 4-methylpiperazine moiety can be attached through nucleophilic substitution reactions, where the furan ring is reacted with 4-methylpiperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Methylpiperazin-1-yl)furan-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various amines or alcohols.

Scientific Research Applications

(5-(4-Methylpiperazin-1-yl)furan-2-yl)methanamine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological targets, such as enzymes or receptors.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5-(4-Methylpiperazin-1-yl)furan-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5-(4-Methylpiperazin-1-yl)thiophene-2-yl)methanamine: Similar structure but with a thiophene ring instead of a furan ring.

    (5-(4-Methylpiperazin-1-yl)pyridine-2-yl)methanamine: Similar structure but with a pyridine ring instead of a furan ring.

    (5-(4-Methylpiperazin-1-yl)benzene-2-yl)methanamine: Similar structure but with a benzene ring instead of a furan ring.

Uniqueness

(5-(4-Methylpiperazin-1-yl)furan-2-yl)methanamine is unique due to the presence of the furan ring, which imparts specific electronic and steric properties to the compound. This can influence its reactivity, binding affinity, and overall biological activity, making it distinct from similar compounds with different ring systems.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

[5-(4-methylpiperazin-1-yl)furan-2-yl]methanamine

InChI

InChI=1S/C10H17N3O/c1-12-4-6-13(7-5-12)10-3-2-9(8-11)14-10/h2-3H,4-8,11H2,1H3

InChI Key

TYRDIDCZBFRQNI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(O2)CN

Origin of Product

United States

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